molecular formula C14H22N2O4 B14866107 Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate

Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate

Cat. No.: B14866107
M. Wt: 282.34 g/mol
InChI Key: NSSPSQCOBYRVAA-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with tert-butyl, dimethoxymethyl, and ethyl ester groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine precursor with tert-butyl and dimethoxymethyl groups, followed by esterification with ethyl alcohol. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The purification process often includes crystallization, distillation, and chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The pyrimidine ring allows for substitution reactions where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its pyrimidine core, combined with tert-butyl and dimethoxymethyl substituents, provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C14H22N2O4/c1-7-20-11(17)9-8-10(12(18-5)19-6)16-13(15-9)14(2,3)4/h8,12H,7H2,1-6H3

InChI Key

NSSPSQCOBYRVAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C(OC)OC)C(C)(C)C

Origin of Product

United States

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